Synthesis pathway for 1-Acetyl-2-methylazepane-2-carboxylic acid
Synthesis pathway for 1-Acetyl-2-methylazepane-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid
Introduction
1-Acetyl-2-methylazepane-2-carboxylic acid is a substituted cyclic amino acid derivative. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry, appearing in a number of approved and experimental drugs.[1] The conformational flexibility of the azepane ring is a key determinant of its biological activity.[1] Introducing substituents, such as the methyl group at the C2 position in the target molecule, can constrain this flexibility, which is a valuable strategy in rational drug design.[1] This guide proposes a scientifically robust, multi-step pathway for the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid, designed for researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a logical disconnection approach. The final N-acetylation step is straightforward. The core challenge lies in the stereoselective construction of the 2-methylazepane-2-carboxylic acid backbone. This can be envisioned as arising from the α-methylation of a protected azepane-2-carboxylate, which in turn can be synthesized from a suitable linear precursor via cyclization.
Caption: Retrosynthetic analysis of 1-Acetyl-2-methylazepane-2-carboxylic acid.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process involving the formation of the azepane ring, introduction of the C2-methyl group, and final N-acetylation.
Step 1: Synthesis of Ethyl 2-Oxoazepane-1-carboxylate
The synthesis begins with the formation of the azepane lactam, which serves as a key intermediate. A common and effective method for the synthesis of substituted azepanes is the Beckmann rearrangement of the corresponding cyclohexanone oxime. For the synthesis of the unsubstituted azepane-2-one (ε-caprolactam), this is a well-established industrial process. To introduce the carboxylic acid functionality at a later stage, we will start with a precursor that can be readily converted. An alternative and more direct laboratory-scale approach for a substituted azepane is the Dieckmann condensation of a suitable amino diester.
Experimental Protocol:
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Synthesis of Diethyl 6-aminoheptanedioate: A solution of diethyl 2-aminopimelate (1.0 equiv.) in a suitable solvent such as ethanol is treated with a base (e.g., sodium ethoxide, 1.1 equiv.) at room temperature.
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Cyclization via Dieckmann Condensation: The reaction mixture is heated to reflux for several hours to induce intramolecular cyclization.
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Work-up and Purification: After cooling, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 1-amino-2-oxocyclohexanecarboxylate, is then subjected to ring expansion. A more direct route to an azepane precursor involves starting with a protected 6-aminohexanoic acid derivative that can be elaborated.
Given the complexity of direct azepane synthesis with the desired substitution, a more plausible route involves the modification of a pre-formed azepane ring. A practical starting point is the readily available ε-caprolactam.
Revised Step 1: Synthesis of Ethyl Azepane-2-carboxylate
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N-Protection of ε-Caprolactam: ε-Caprolactam (1.0 equiv.) is dissolved in a suitable solvent like tetrahydrofuran (THF). A strong base such as sodium hydride (1.1 equiv.) is added portion-wise at 0 °C. After hydrogen evolution ceases, a protecting group precursor like di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) is added, and the reaction is stirred at room temperature overnight.
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Reduction of the Lactam: The N-Boc-caprolactam is then reduced to the corresponding protected cyclic amine using a reducing agent like lithium aluminum hydride (LAH) in THF.
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Oxidation to the Carboxylic Acid: The protected azepane is then oxidized at the 2-position. This is a challenging transformation and may require a multi-step sequence, for instance, via α-bromination followed by nucleophilic substitution and oxidation.
A more direct approach would be to synthesize a substituted azepane derivative from the outset. An asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been reported, highlighting the feasibility of constructing the core structure.[2]
Step 2: α-Methylation of a Protected Azepane-2-carboxylate
This step is crucial for introducing the methyl group at the C2 position. The strategy involves the diastereoselective alkylation of an enolate, a common method for the synthesis of α-branched amino acids.[3]
Experimental Protocol:
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Enolate Formation: A solution of a protected ethyl azepane-2-carboxylate (e.g., N-Boc protected, 1.0 equiv.) in dry THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, (1.1 equiv.) is added dropwise.[3] The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
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Alkylation: Methyl iodide (1.2 equiv.) is then added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality of Experimental Choices:
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LDA as Base: LDA is a strong, sterically hindered base, which is ideal for quantitatively forming the kinetic enolate without competing nucleophilic addition to the ester.
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Low Temperature (-78 °C): The low temperature is critical to prevent side reactions, such as self-condensation of the ester, and to control the stereoselectivity of the alkylation.
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Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is necessary to prevent the highly reactive enolate from being quenched by atmospheric moisture or oxygen.
Step 3: N-Acetylation and Deprotection
The final steps involve the N-acetylation of the azepane nitrogen and subsequent deprotection of the carboxylic acid ester. The order of these steps may be interchangeable depending on the protecting groups used. Assuming an ethyl ester, we will proceed with N-acetylation followed by saponification.
Experimental Protocol:
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N-Acetylation: The purified 2-methyl-azepane-2-carboxylate from the previous step is dissolved in a suitable solvent such as dichloromethane. A base, typically a tertiary amine like triethylamine (1.5 equiv.), is added, followed by the dropwise addition of acetyl chloride or acetic anhydride (1.2 equiv.) at 0 °C. The reaction is stirred at room temperature for several hours. N-acetylation is a widely used reaction in organic synthesis to introduce an acetyl group onto an amine.[4]
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Saponification: The resulting N-acetylated ester is then dissolved in a mixture of ethanol and water. An excess of a strong base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 equiv.), is added, and the mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).
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Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with a non-polar solvent like ether to remove any non-acidic impurities. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). The precipitated carboxylic acid is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 1-Acetyl-2-methylazepane-2-carboxylic acid.
Data Summary
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Protected Azepane-2-carboxylate | 60-70 | ¹H NMR, ¹³C NMR, MS |
| 2 | Protected 2-Methylazepane-2-carboxylate | 50-60 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
| 3 | 1-Acetyl-2-methylazepane-2-carboxylic acid | 80-90 | ¹H NMR, ¹³C NMR, HRMS, IR |
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Acetyl-2-methylazepane-2-carboxylic acid.
References
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Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. PubMed. [Link]
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An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. PubMed. [Link]
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L-Proline, 2-methyl-. Organic Syntheses. [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: 2D Structure of 1-Acetyl-2-methylazepane-2-carboxylic acid.
